Lipophilicity (cLogP) Differentiation: Isobutyl Branching Increases Calculated logP by ~0.5 Units Versus Isopropyl Analog
The N3-isobutyl substituent on the target compound confers higher calculated lipophilicity compared to the N3-isopropyl analog. Vendor technical specifications for the related primary amine series report a cLogP of 3.2 for the N3-isobutyl-substituted (3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine versus cLogP of 2.7 for the N3-isopropyl analog (3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine . While these values are reported for the primary amine sub-series, the relative lipophilicity increment attributable to isobutyl versus isopropyl is expected to be preserved in the N-methyl secondary amine series as well. The N-methyl secondary amine in the target compound adds approximately 0.3–0.5 logP units compared to the primary amine analog, based on the Hansch π constant for N-methylation of amines [1]. The combined effect positions the target compound with an estimated cLogP of approximately 3.5–3.7, representing a meaningful increase in membrane permeability potential relative to both the isopropyl analog (estimated cLogP ~2.7–3.0) and the cyclopropyl analog (estimated cLogP ~2.0–2.3).
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) reflecting lipophilicity |
|---|---|
| Target Compound Data | Estimated cLogP ~3.5–3.7 (calculated from primary amine cLogP 3.2 plus N-methyl contribution ~0.3–0.5) [1] |
| Comparator Or Baseline | N3-isopropyl analog: cLogP 2.7 (primary amine); estimated ~3.0–3.2 (N-methyl). N3-cyclopropyl analog: cLogP ~2.0–2.3 (estimated). N3-n-butyl analog: cLogP similar to isobutyl (~3.2–3.4 primary amine, ~3.5–3.7 N-methyl) but with linear versus branched chain topology . |
| Quantified Difference | Isobutyl vs. isopropyl: ΔcLogP ≈ +0.5 (primary amine series); target vs. isopropyl N-methyl: estimated ΔcLogP ≈ +0.4–0.5. Isobutyl vs. cyclopropyl: estimated ΔcLogP ≈ +1.2–1.5. |
| Conditions | Calculated partition coefficient (cLogP) from vendor computational predictions; experimental logP values not available for this specific compound. |
Why This Matters
Higher lipophilicity impacts passive membrane permeability, tissue distribution volume, and potential CNS penetration—critical parameters for probe selection in cell-based versus in vivo experimental designs.
- [1] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. New York: Wiley; 1979. (N-methylation π constant for amines: ~0.3–0.5 logP increment). ISBN: 978-0471050621. View Source
